molecular formula C7H14ClN B2395630 3-(Cyclopropylmethyl)azetidine hydrochloride CAS No. 2031258-91-8

3-(Cyclopropylmethyl)azetidine hydrochloride

Cat. No.: B2395630
CAS No.: 2031258-91-8
M. Wt: 147.65
InChI Key: QZAGUKWEHJWHRS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The compound is known for its significant ring strain, which contributes to its unique reactivity and stability compared to other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable azetidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and purity of the final product. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential as a bioactive molecule in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The compound’s unique structure allows it to participate in various pathways, including nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)azetidine hydrochloride is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications and applications. Its reactivity is higher than pyrrolidines but more manageable than aziridines, making it an attractive compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(cyclopropylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAGUKWEHJWHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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